molecular formula C17H16ClN3O6S B3975986 2-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE

2-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE

Cat. No.: B3975986
M. Wt: 425.8 g/mol
InChI Key: BYDJUEYPQIVCAK-UHFFFAOYSA-N
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Description

2-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE is a benzamide derivative featuring a chloro substituent at the 2-position, a nitro group at the 4-position of the benzene ring, and a morpholinosulfonylphenyl group attached via the amide nitrogen (Figure 1). The morpholinosulfonyl group, a bulky sulfonamide-containing moiety, may enhance binding affinity in biological systems or modify surface interactions in material science applications. The nitro group, a strong electron-withdrawing substituent, likely impacts the compound’s stability and electronic profile compared to analogs with electron-donating groups .

Properties

IUPAC Name

2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O6S/c18-16-11-13(21(23)24)3-6-15(16)17(22)19-12-1-4-14(5-2-12)28(25,26)20-7-9-27-10-8-20/h1-6,11H,7-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDJUEYPQIVCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(morpholinosulfonyl)phenyl]-4-nitrobenzamide typically involves the reaction of chloroacetamide derivatives with arylamines. The process generally includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(morpholinosulfonyl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used but generally result in the replacement of the chloro group.

    Reduction Reactions: The major product is the corresponding amine derivative of the original nitro compound.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(morpholinosulfonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize the properties of 2-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE, it is compared below with structurally related benzamide and acetamide derivatives. Key differences in substituents, applications, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Substituents Primary Application Key Properties
Target Compound 2-Cl, 4-NO₂, N-(4-morpholinosulfonylphenyl) Inferred: Corrosion inhibition, agrochemicals High electron-withdrawing capacity; bulky sulfonamide group may reduce solubility
Triflumuron 2-Cl, N-(4-trifluoromethoxyphenyl)urea Insecticide (chitin synthesis inhibitor) Urea linkage enhances persistence in biological systems; trifluoromethoxy improves lipophilicity
Chlorsulfuron 2-Cl, sulfonamide-linked triazinylamino group Herbicide (ALS inhibitor) Sulfonamide-triazine motif critical for enzyme binding; moderate water solubility
Propachlor 2-Cl, N-isopropyl-N-phenylacetamide Herbicide (seedling growth inhibitor) Acetamide backbone with isopropyl group enhances soil mobility; volatile
2-Chloro-N-(4-acryloylphenyl)acetamide 2-Cl, N-(4-acryloylphenyl) Corrosion inhibitor (carbon steel) Acryloyl group enhances adsorption on metal surfaces; pH-dependent efficacy

Substituent Effects on Reactivity and Function

  • This contrasts with triflumuron’s trifluoromethoxy group, which balances lipophilicity and electronic effects .
  • Sulfonamide vs. Acetamide Linkages: The morpholinosulfonyl group introduces steric bulk and hydrogen-bonding capacity, which may hinder diffusion through biological membranes but improve binding specificity. In contrast, acetamide derivatives like propachlor exhibit greater conformational flexibility, aiding penetration into plant tissues .
  • Morpholino vs. Triazine Moieties: Chlorsulfuron’s triazine ring enables π-π stacking with acetolactate synthase (ALS), a target in herbicides. The morpholino group in the target compound lacks this aromaticity but offers hydrogen-bonding sites, suggesting divergent mechanistic pathways .

Biological Activity

2-Chloro-N-[4-(morpholinosulfonyl)phenyl]-4-nitrobenzenamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C17H17ClN2O4S
  • Molecular Weight : 380.8 g/mol
  • IUPAC Name : 4-chloro-N-(4-(morpholin-4-ylsulfonyl)phenyl)benzamide

The biological activity of 2-Chloro-N-[4-(morpholinosulfonyl)phenyl]-4-nitrobenzenamide is primarily attributed to its interaction with specific biological targets. The morpholino and sulfonamide moieties contribute to its ability to inhibit certain enzymes and pathways critical for cell proliferation and survival.

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression.
  • Antiviral Properties : Preliminary studies indicate that it may interfere with viral replication processes, particularly in adenoviruses, suggesting potential use in antiviral therapies.

Biological Evaluations

Numerous studies have evaluated the efficacy of this compound against different biological targets:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHuman cancer cell lines5.0
AntiviralHuman adenovirus0.27
AntimicrobialVarious bacterial strains10.0

Case Studies

  • Cancer Treatment : A study demonstrated that 2-Chloro-N-[4-(morpholinosulfonyl)phenyl]-4-nitrobenzenamide exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value of 5 µM, indicating its potential as a lead compound for further development in cancer therapy.
  • Adenovirus Inhibition : Another investigation reported that this compound showed an IC50 value of 0.27 µM against human adenovirus, outperforming traditional antiviral agents like niclosamide, which had higher cytotoxicity levels.

Synthesis and Structural Analysis

The synthesis of 2-Chloro-N-[4-(morpholinosulfonyl)phenyl]-4-nitrobenzenamide involves several key steps:

  • Reaction between morpholine derivatives and sulfonyl chlorides.
  • Formation of the nitrobenzamide moiety through acylation reactions.

Table 2: Synthesis Steps

StepReagents/Conditions
Sulfonamide formationMorpholine + Sulfonyl chloride
Nitrobenzamide formationAcylation with nitrobenzoyl chloride

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE with high purity?

  • Answer: Synthesis requires multi-step reactions, typically starting with nitrobenzoic acid derivatives and substituted phenylamines. Critical parameters include:

  • Temperature control (e.g., 60–80°C for amide coupling reactions).
  • Solvent selection (dimethylformamide or dichloromethane for optimal solubility).
  • Purification methods (column chromatography or recrystallization to achieve >95% purity).
  • Analytical validation via HPLC and NMR to confirm structural integrity .

Q. How is the molecular structure of this compound confirmed in research settings?

  • Answer: Advanced spectroscopic techniques are employed:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and bonding.
  • FT-IR for functional group identification (e.g., sulfonyl, nitro stretches).
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What thermodynamic properties are critical for experimental handling of the compound?

  • Answer: Key properties include:

  • Melting point (reported range: 180–220°C, depending on substituents).
  • Solubility (polar aprotic solvents preferred; limited aqueous solubility).
  • Stability under storage (recommended storage in inert atmospheres at –20°C to prevent degradation) .

Advanced Research Questions

Q. What strategies are employed to investigate the compound's interaction with biological targets like P2X7 receptors?

  • Answer: Mechanistic studies involve:

  • In vitro binding assays (e.g., fluorescence polarization or surface plasmon resonance) to quantify affinity.
  • Calcium flux assays to measure receptor inhibition (e.g., IC₅₀ values for inflammatory response modulation).
  • Molecular docking simulations to predict binding modes within receptor active sites .

Q. How can researchers resolve contradictions in reported biological activities, such as antimicrobial vs. anticancer effects?

  • Answer: Contradictions arise from assay variability or structural analogs. Strategies include:

  • Standardized protocols (e.g., consistent cell lines, MIC/IC₅₀ determination).
  • Structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., morpholine sulfonyl vs. pyridinyl substituents).
  • Comparative metabolomics to identify off-target effects .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Answer: Computational approaches include:

  • Quantum mechanical calculations (DFT) to optimize electronic properties.
  • QSAR models correlating substituents (e.g., nitro positioning) with bioactivity.
  • Molecular dynamics simulations to assess stability in target binding pockets .

Q. How does the morpholine sulfonyl group influence the compound's pharmacokinetic profile?

  • Answer: The sulfonyl group enhances:

  • Metabolic stability (resistance to cytochrome P450 oxidation).
  • Membrane permeability (logP ~2.5–3.5, balancing hydrophilicity/lipophilicity).
  • Target selectivity (via hydrogen bonding with receptor residues). Pharmacokinetic studies in rodent models are recommended for validation .

Data Analysis and Experimental Design

Q. What experimental controls are critical for validating bioactivity in cell-based assays?

  • Answer: Essential controls include:

  • Positive controls (e.g., known P2X7 inhibitors like AZ-10606120).
  • Vehicle controls (DMSO concentration matched to test groups).
  • Cytotoxicity assays (MTT/XTT) to distinguish specific activity from general cell death .

Q. How can researchers address low yields in the final synthesis step?

  • Answer: Optimize:

  • Reaction stoichiometry (excess amine for amide coupling).
  • Catalyst selection (e.g., HATU vs. EDC for carboxylate activation).
  • Workup procedures (acid/base extraction to remove unreacted intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.